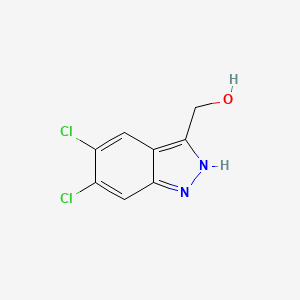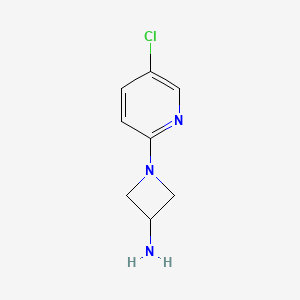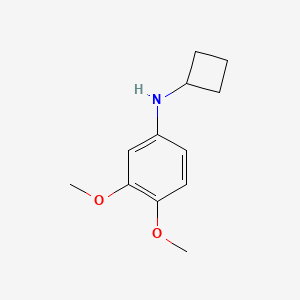
N-cyclobutyl-3,4-dimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-3,4-dimethoxyaniline is an organic compound with the molecular formula C12H17NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclobutyl group, and the benzene ring is substituted with two methoxy groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
N-cyclobutyl-3,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with cyclobutanone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,4-dimethoxyaniline and cyclobutanone.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Yield: The product is obtained in good yield, typically around 85%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective starting materials, and ensuring the process is scalable and environmentally friendly.
化学反应分析
Types of Reactions
N-cyclobutyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
N-cyclobutyl-3,4-dimethoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and resins.
Biological Studies: It serves as a model compound in studies investigating the effects of methoxy-substituted anilines on biological systems.
作用机制
The mechanism of action of N-cyclobutyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-cyclopropyl-3,4-dimethoxyaniline: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-cyclopentyl-3,4-dimethoxyaniline: Contains a cyclopentyl group instead of a cyclobutyl group.
N-cyclohexyl-3,4-dimethoxyaniline: Features a cyclohexyl group in place of the cyclobutyl group.
Uniqueness
N-cyclobutyl-3,4-dimethoxyaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-cyclobutyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-10(8-12(11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
InChI 键 |
GHXZQRMOEHFSEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC2CCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


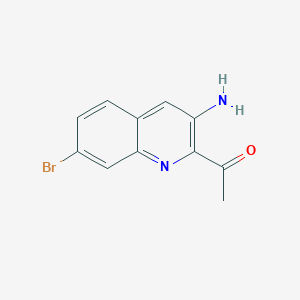
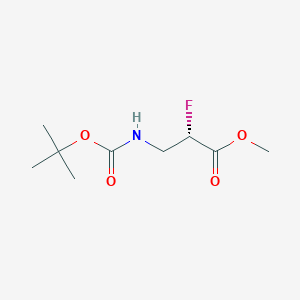

![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
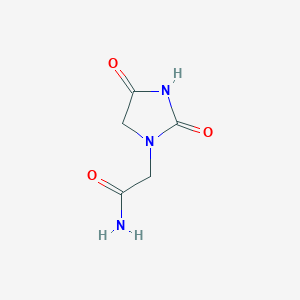
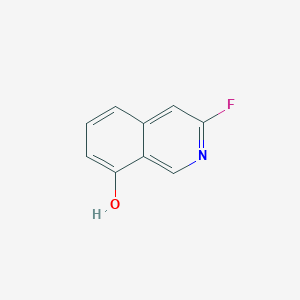
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
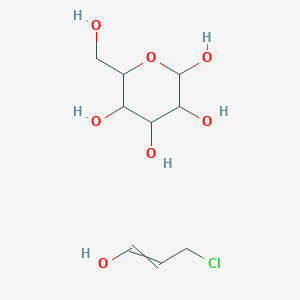
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
